![molecular formula C14H13NO4 B3016487 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid CAS No. 309266-73-7](/img/structure/B3016487.png)
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a compound that can be inferred to have a furan ring structure with specific substituents based on the provided data. While the exact compound is not directly synthesized or analyzed in the provided papers, related furan derivatives and benzoic acid compounds are discussed, which can give insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related furan compounds involves cyclization reactions and functional group transformations. For instance, the cyclization of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate leads to the formation of furanone derivatives . Similarly, benzo[b]furan derivatives are synthesized and then photochemically reacted to yield 3-benzofurylmethanol derivatives . These methods suggest that the synthesis of this compound could potentially involve similar cyclization strategies or functional group interconversions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction. For example, the crystal structure and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid provide insights into the conformation and electronic structure of furan-amino-benzoic acid derivatives . This information can be extrapolated to predict the molecular structure of this compound, which would likely exhibit similar furan and benzoic acid moieties.
Chemical Reactions Analysis
The chemical reactivity of furan and benzoic acid derivatives can be quite diverse. For instance, benzo[b]furan derivatives undergo photochemical reactions to form adducts with benzaldehyde and benzophenone . Additionally, halolactonization and hydroxylation reactions are used to synthesize halo-hydroxyfuranones from allenoic acids . These reactions indicate that this compound could potentially participate in similar chemical transformations, such as nucleophilic substitutions or electrophilic additions.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and benzoic acid derivatives can be deduced from their molecular structures and functional groups. For example, mesogenic benzoic acids with large branches exhibit liquid crystalline behavior at high temperatures . The presence of substituents on the furan ring and the benzoic acid moiety would influence the melting point, solubility, and other physical properties of this compound. Additionally, the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be studied using DFT calculations, as demonstrated for related compounds .
Aplicaciones Científicas De Investigación
Antibacterial Activity
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid and its derivatives have been explored for their antibacterial properties. Schiff bases derived from 4-aminobenzoic acid, which includes structural similarities to the compound , have shown potential as antibacterial agents against medically important bacterial strains (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).
Synthesis Methods
The synthesis of similar compounds, particularly those involving furan derivatives, has been a topic of interest. A study details a method for synthesizing 3,4-disubstitutedfuran-2,5-dicarboxylic acids, indicating the chemical feasibility and methods of producing related compounds (Li Wei-jie, 2006).
Polymerization and Cyclization
Research has also investigated the polymerization characteristics of compounds similar to this compound. For instance, the polymerization of (octylamino)benzoic acid dimer phenyl esters, which shares a functional group with the compound , was studied, highlighting the effects of substituent orientation on polymerization and cyclization processes (Yokoyama, Saito, Shimizu, & Yokozawa, 2005).
Pharmacokinetics
While direct studies on the pharmacokinetics of this compound are not available, related compounds have been examined. For example, benzoic acid derivatives have been studied for their pharmacokinetic properties in rats, providing insights into how structurally similar compounds behave in biological systems (Xu, Ying, Wang, Zhang, Ying, & Yang, 2020).
Antifungal Activity
Compounds with a similar chemical backbone have been evaluated for their antifungal properties. Schiff bases based on 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol, a structure related to this compound, were synthesized and tested for antifungal activity, suggesting potential applications in this area (Moorthy, Vittal, Karthikeyan, Thangapandian, Venkadachallam, & Trivedi, 2017).
Direcciones Futuras
The future directions for “4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid” and similar furanic platform molecules involve the development of bioprocesses producing molecules that can replace those derived from oil . This is part of the broader effort to reduce dependence on fossil resources and turn to renewable raw materials .
Propiedades
IUPAC Name |
4-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-7-12(9(2)19-8)13(16)15-11-5-3-10(4-6-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCOLKYSVODBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726551 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)
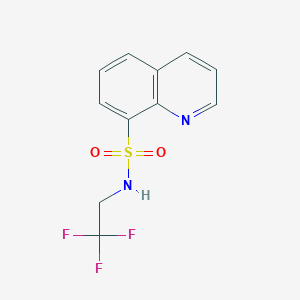
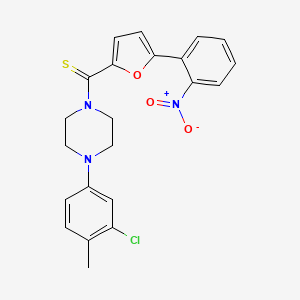
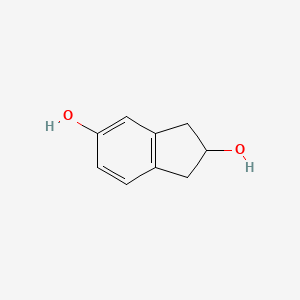

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)

![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)
![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)
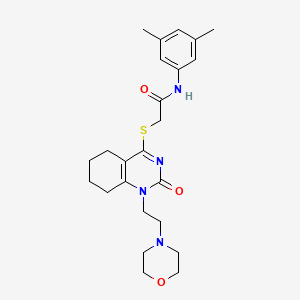
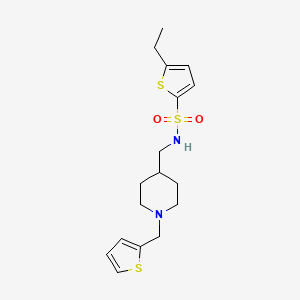
![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)
![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)